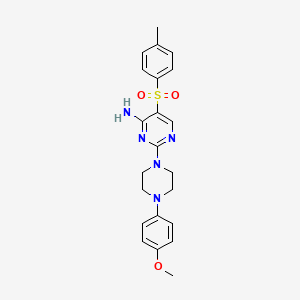
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which would include “2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine”, has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine” can be determined using various spectroscopic techniques such as HRMS, IR, 1H and 13C NMR .
Scientific Research Applications
Synthesis and Antimicrobial Activities:
- Research has been conducted on synthesizing derivatives of 1,2,4-triazole, including compounds related to "2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine". These compounds were tested for their antimicrobial activities against various microorganisms, demonstrating significant effectiveness in some cases (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents:
- Novel derivatives of this compound have been synthesized and evaluated as potential anti-inflammatory and analgesic agents. These studies have shown that certain derivatives exhibit high inhibitory activity and could be developed as therapeutics for inflammation and pain (Abu‐Hashem et al., 2020).
Antagonist Activity Studies:
- Derivatives of this compound have been studied for their antagonist activity, particularly in the context of serotonin receptors. Such research is critical for understanding the potential therapeutic applications of these compounds in neurological disorders (Raghupathi et al., 1991).
Antiproliferative Activity:
- Research into novel derivatives of 2-Arylideneaminobenzimidazole, which includes compounds similar to the one , has been conducted. These studies focus on their antiproliferative activity against various cancer cell lines, providing valuable insights into potential cancer treatments (Nowicka et al., 2015).
G Protein-Biased Dopaminergics:
- The compound and its derivatives have been part of studies aimed at discovering dopaminergic ligands with potential therapeutic applications. These compounds show promise in treating disorders like schizophrenia (Möller et al., 2017).
Fluorescent Ligands for Receptor Visualization:
- Studies have been conducted to create derivatives of this compound with fluorescent properties, useful for visualizing receptors like 5-HT1A receptors in cells (Lacivita et al., 2009).
HIV-1 Reverse Transcriptase Inhibitors:
- Research into analogs of this compound has led to the discovery of non-nucleoside inhibitors of HIV-1 reverse transcriptase, which is crucial in the development of HIV treatments (Romero et al., 1994).
HPLC Determination in Anticonvulsant Drugs:
- The compound has been identified in the development and validation of HPLC methods for determining related substances in anticonvulsant drugs, demonstrating its relevance in pharmaceutical analysis (Severina et al., 2021).
Future Directions
The future directions for research on “2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine” could include further exploration of its potential therapeutic applications, given the interest in similar compounds for their potential as ligands for Alpha1-Adrenergic Receptor . Additionally, further studies could explore its synthesis, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-(4-methylphenyl)sulfonylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-16-3-9-19(10-4-16)31(28,29)20-15-24-22(25-21(20)23)27-13-11-26(12-14-27)17-5-7-18(30-2)8-6-17/h3-10,15H,11-14H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLYYBVDYCMIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2556440.png)
![4-(2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2556441.png)
![1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone](/img/structure/B2556443.png)
![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2556444.png)
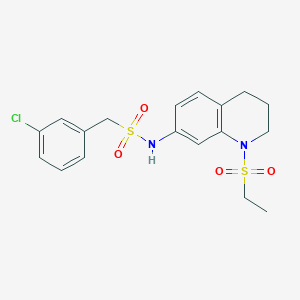
![4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2556447.png)
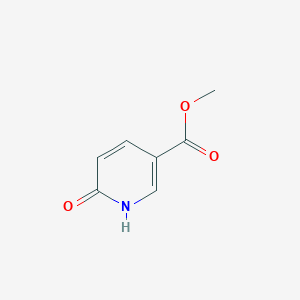
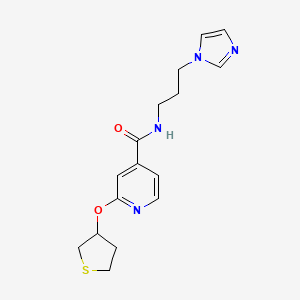
![3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid](/img/structure/B2556453.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2,4,6-trimethylpyridin-3-yl)propanamide](/img/structure/B2556454.png)
![1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2556455.png)
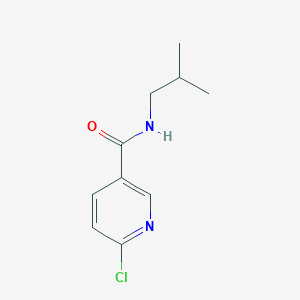
![N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2556459.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2556460.png)